Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate
Description
Properties
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSPVJYILSEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307558 | |
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-03-2 | |
| Record name | NSC192722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Isoindolinone Core
Phthalic anhydride reacts with primary amines such as 4-aminobutanoic acid methyl ester in refluxing acetic acid. The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming an intermediate amic acid, which cyclizes to the isoindolinone upon dehydration. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
Esterification with Methyl 4-Bromobutanoate
The isoindolinone intermediate is esterified using methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. This SN2 reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF):
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 90–95% |
This method is scalable to industrial levels, with automated reactors ensuring consistent product quality.
Fluorine-Mediated Synthesis Using Selectfluor
Recent advances employ Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a dual-purpose fluorinating and oxidizing agent. This one-pot method enhances atom economy and reduces purification steps.
Reaction Mechanism
Selectfluor facilitates the formation of the isoindolinone ring by activating aldehydes and amines. For example, 4-chlorobenzaldehyde and methyl 4-aminobutanoate react in acetonitrile at 90°C under sealed-tube conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 90°C |
| Reaction Time | 3 hours |
| Yield | 91% |
Optimization Insights
-
Solvent Choice : Acetonitrile outperforms DMF or THF due to its high dielectric constant, which stabilizes ionic intermediates.
-
Catalyst Loading : A 1.2:1 molar ratio of Selectfluor to aldehyde minimizes side reactions while ensuring complete conversion.
Acid Chloride Intermediate Route
Industrial protocols often utilize acid chloride intermediates to improve reaction kinetics. For instance, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is treated with oxalyl chloride to form the corresponding acid chloride, which subsequently reacts with methanol.
Stepwise Procedure
Advantages
-
Short Reaction Times : Each step completes within 1–2 hours.
-
High Purity : Column chromatography-free purification via solvent extraction.
Microwave-Assisted Synthesis
Emerging methodologies leverage microwave irradiation to accelerate reaction rates. A representative protocol involves irradiating a mixture of phthalic anhydride, methyl 4-aminobutanoate, and acetic acid at 150°C for 30 minutes, achieving yields comparable to classical methods (80–85%).
Key Parameters
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Pressure | 150 psi |
| Solvent | Acetic acid |
Applications
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A typical setup involves:
-
Reaction Zone : Tubular reactor for phthalic anhydride-amine condensation at 130°C.
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Esterification Zone : Packed-bed reactor with immobilized lipase for esterification.
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Purification Zone : In-line distillation to isolate the product (purity >99%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Synthesis | 85 | 98 | High | Moderate |
| Selectfluor-Mediated | 91 | 97 | Moderate | Low |
| Acid Chloride Route | 90 | 99 | High | High |
| Microwave-Assisted | 85 | 96 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate serves as a versatile building block in the synthesis of complex organic molecules. Its isoindoline core allows for diverse functionalization, making it valuable in the development of new chemical entities.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Reaction of phthalic anhydride with amines to form the isoindolinone structure.
- Esterification with methyl 4-bromobutanoate.
- Automated large-scale synthesis techniques to ensure high yield and purity .
Enzyme Inhibition
This compound has demonstrated significant enzyme inhibitory activity. It interacts with specific enzymes by binding to their active sites, effectively preventing substrate binding and catalytic activity. This mechanism is crucial for developing enzyme inhibitors for therapeutic applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compound 17a has shown promising IC50 values against these cell lines .
Neurotransmitter Modulation
this compound derivatives may influence neurotransmitter levels by interacting with GABA transporters (mGATs). This modulation could offer therapeutic benefits for neurological disorders .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific chemical functionalities are required.
Case Studies and Research Findings
Recent studies have documented the biological activities associated with this compound:
- Anticancer Activity :
- GABA Transporter Interaction :
- Caspase Activation in Apoptosis :
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to four structurally related molecules (Table 1):
Table 1: Structural Comparison of Methyl 4-(1,3-Dioxoisoindolin-2-YL)butanoate and Analogs
*Molecular weight calculated based on formula C₁₃H₁₃NO₄.
Key Observations:
The tosyl group in acts as a strong leaving group, making this compound highly reactive in substitution reactions.
Ester Group Variations :
- Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, affecting bioavailability and metabolic stability.
Physicochemical and Reactivity Differences
- Solubility: The amino and dioxolan groups in likely improve water solubility compared to the target compound, whereas the tosyl group in reduces solubility due to increased hydrophobicity.
- Synthetic Utility :
Biological Activity
Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate (CAS Number: 39739-03-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique isoindoline core that contributes to its biological activity. The synthesis typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure, followed by esterification with methyl 4-bromobutanoate. This compound can also be synthesized through various synthetic routes that ensure high yield and purity, suitable for research applications.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily as an enzyme inhibitor and receptor ligand. Its interactions with various biological targets suggest potential therapeutic applications in several fields, including oncology and neurology.
Key Biological Activities:
- Enzyme Inhibition: The compound has shown activity as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity .
- Anticancer Properties: Research indicates that derivatives of this compound may exhibit anticancer activities. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HepG2 .
- Neurotransmitter Modulation: Some studies suggest that derivatives may interact with GABA transporters (mGATs), influencing neurotransmitter levels and potentially offering therapeutic benefits for neurological disorders .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts primarily through:
- Competitive Inhibition: By binding to the active sites of enzymes or receptors, it competes with natural substrates or ligands.
- Allosteric Modulation: Some derivatives may also act as allosteric modulators, altering enzyme or receptor activity without directly competing with substrates .
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities associated with this compound and its derivatives:
-
Anticancer Activity:
Compound IC50 (MCF-7) IC50 (HepG2) Compound 17a Sunitinib - GABA Transporter Interaction:
- Caspase Activation in Apoptosis:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, and how are intermediates characterized?
- Methodology : A common approach involves coupling phthalimide derivatives with ester-containing precursors. For example, phthalic anhydride reacts with amino esters under reflux in glacial acetic acid, followed by purification via column chromatography. Key intermediates are characterized using -NMR, -NMR, and FT-IR spectroscopy to confirm the formation of the dioxoisoindolin ring and ester linkage .
- Validation : Cross-reference melting points and spectral data with literature values (e.g., phthalimide C=O stretches at ~1770 cm in IR) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker APEX-II diffractometers, and structures are solved via direct methods (SHELXS-97) and refined with SHELXL-96. Hydrogen atoms are typically constrained using riding models .
- Key Parameters : Report R-factors (e.g., ), bond angles, and torsional deviations. Compare with structurally analogous compounds, such as ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., high R-factors or disorder) be resolved during refinement?
- Methodology : Use twin refinement in SHELXL for twinned crystals. Apply restraints to disordered regions (e.g., sulfonate groups in 2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate) and validate with PLATON’s ADDSYM tool to check for missed symmetry .
- Case Study : In , a data-to-parameter ratio of 17.7 ensured reliable refinement despite moderate (0.122). Compare with high-resolution datasets (e.g., entries with ) .
Q. What mechanistic insights explain the reactivity of the dioxoisoindolin moiety in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing phthalimide group activates adjacent methylene carbons for nucleophilic attack. Monitor reaction kinetics via -NMR (e.g., disappearance of –CH– signals at δ 3.5–4.0 ppm). Computational studies (DFT) can model transition states .
- Example : In , sulfonamide derivatives formed via SN2 displacement of tosylate intermediates. Confirm regioselectivity using -NMR coupling constants and X-ray-derived bond lengths .
Q. How does steric hindrance from the butanoate ester affect the compound’s bioactivity or further functionalization?
- Methodology : Conduct comparative studies with shorter-chain analogs (e.g., methyl vs. ethyl esters). Use molecular docking to assess binding pocket compatibility. For instance, highlights reduced enzymatic hydrolysis in bulkier derivatives due to steric shielding of the ester group .
- Validation : Measure hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) via HPLC .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
